2-(4-Ethoxyphenoxy)propanoic acid

Description

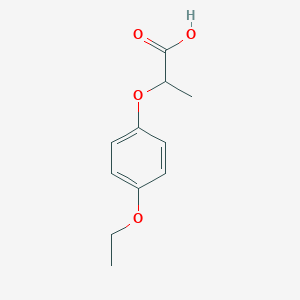

2-(4-Ethoxyphenoxy)propanoic acid is a phenoxypropanoic acid derivative characterized by a propanoic acid backbone substituted at the 2-position with a 4-ethoxyphenoxy group. The ethoxy group (–OCH₂CH₃) on the aromatic ring distinguishes it from other alkyl- or alkoxy-substituted analogs. Phenoxypropanoic acids are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their versatile reactivity and biological activity .

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQCEHOLSJDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396709 | |

| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99761-32-7 | |

| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)propanoic acid typically involves the reaction of 4-ethoxyphenol with an appropriate propanoic acid derivative. One common method is the esterification of 4-ethoxyphenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized phenoxy derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)propanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research into its pharmacological effects explores its potential as a therapeutic agent.

Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group allows for binding to various active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Phenoxy Rings

The nature of substituents on the phenoxy ring significantly influences physical properties, chemical reactivity, and biological activity. Key comparisons include:

Alkyl vs. Alkoxy Substituents

- 2-(4-Ethylphenoxy)propanoic acid (C₁₁H₁₄O₃): Substituent: Ethyl (–CH₂CH₃). Properties: Lower polarity compared to ethoxy derivatives, leading to reduced solubility in polar solvents. Demonstrated interactions with enzymes involved in inflammation pathways . Applications: Investigated as a precursor for anti-inflammatory agents.

- 2-(4-Ethoxyphenoxy)propanoic acid (C₁₁H₁₄O₄): Substituent: Ethoxy (–OCH₂CH₃). Hypothesized properties: Increased polarity due to the oxygen atom, enhancing solubility and bioavailability. Expected to exhibit stronger hydrogen-bonding interactions in biological systems compared to ethyl analogs .

Branched Alkyl Substituents

- 2-(4-Isopropylphenoxy)propanoic acid (C₁₂H₁₆O₃): Substituent: Isopropyl (–CH(CH₃)₂). Properties: Steric hindrance from the branched chain reduces reactivity in esterification reactions. Shows moderate antimicrobial activity .

- 2-(4-Tert-butylphenoxy)propanoic acid (C₁₃H₁₈O₃): Substituent: Bulky tert-butyl (–C(CH₃)₃). Properties: High lipophilicity improves membrane permeability but may limit solubility. Used in specialty chemical synthesis .

Positional Isomerism

The position of the phenoxy group on the propanoic acid backbone affects molecular conformation and bioactivity:

- 3-(4-Ethoxyphenoxy)propanoic acid (Position 3 vs.

Functional Group Variations

Ester vs. Acid Forms

- Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Ester form with a methyl group on the propanoate chain. Higher volatility but lower hydrolytic stability compared to the free acid form. Used in synthetic intermediates .

- 2-(4-Acetylphenoxy)-2-methylpropanoic acid (C₁₂H₁₄O₄): Acetyl group (–COCH₃) enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Studied for cytotoxicity in cancer cell lines .

Biological Activity

2-(4-Ethoxyphenoxy)propanoic acid is an organic compound with the molecular formula CHO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. Its structure features an ethoxy group attached to a phenoxy ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group facilitates binding to various enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenoxy)propanoic acid | Contains a methoxy group | Moderate antimicrobial activity |

| 2-(4-Chlorophenoxy)propanoic acid | Contains a chlorine atom | Strong herbicidal properties |

| 2-(4-Bromophenoxy)propanoic acid | Contains a bromine atom | Limited biological activity |

The ethoxy group in this compound enhances its solubility and reactivity compared to other derivatives, which may contribute to its distinct biological activities.

Study on Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Research on Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers found that treatment with this compound reduced levels of TNF-α and IL-6 in cultured macrophages. This effect was dose-dependent, indicating that higher concentrations lead to more pronounced anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.